6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a pyrimidine core, which is known for its diverse pharmacological properties, and is further functionalized with cyclopropyl, pyridinyl, and thiazolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anti-fibrotic, anti-inflammatory, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. This can lead to a reduction in the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to targets .
Properties
IUPAC Name |
6-cyclopropyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c22-15(13-7-12(10-4-5-10)18-9-19-13)21-16-20-14(8-23-16)11-3-1-2-6-17-11/h1-3,6-10H,4-5H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNZDWFXMZMILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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